Ifenprodil glucuronide

Vue d'ensemble

Description

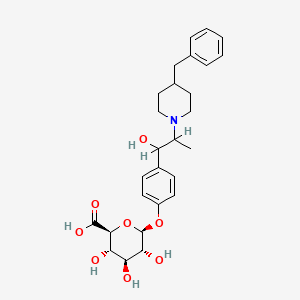

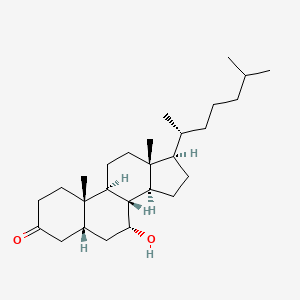

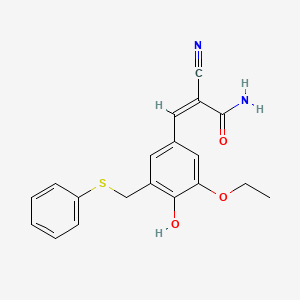

Ifenprodil glucuronide is a metabolite of ifenprodil, a cerebral vasodilator and non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit . Ifenprodil is known for its neuroprotective properties and is used in the treatment of various neurological conditions . The glucuronide form is produced through the process of glucuronidation, which enhances the solubility and excretion of the parent compound .

Applications De Recherche Scientifique

Ifenprodil glucuronide has several applications in scientific research:

Mécanisme D'action

Target of Action

Ifenprodil glucuronide is a derivative of Ifenprodil . Ifenprodil primarily targets the N-methyl-D-aspartate (NMDA) receptors , specifically the GluN1 (glycine-binding NMDA receptor subunit 1) and GluN2B (glutamate-binding NMDA receptor subunit 2) subunits . These receptors are members of the ionotropic glutamate receptor family, playing key roles in brain development and neurological function .

Mode of Action

Ifenprodil acts as a non-competitive antagonist at the NMDA receptors . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs . This binding inhibits the activation of the NMDA receptors, thereby modulating the neurological functions that these receptors control .

Biochemical Pathways

The primary biochemical pathway affected by Ifenprodil involves the NMDA receptors and the glutamate-mediated intracellular signaling . By inhibiting the NMDA receptors, Ifenprodil can modulate the effects of glutamate, the major excitatory neurotransmitter in the brain . This can lead to a reduction in excitotoxic damage, which is often associated with certain neurological conditions .

Result of Action

Ifenprodil has been shown to have both neuromodulatory and immunomodulatory effects . It has potential therapeutic applications in psychiatric conditions, including dependency and depression . Additionally, it has been found to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells .

Action Environment

The action of Ifenprodil can be influenced by various environmental factors. For instance, the presence of other ligands can affect the binding of Ifenprodil to the NMDA receptors . Furthermore, the physiological environment, such as the concentration of glutamate in the brain, can also influence the efficacy of Ifenprodil . More research is needed to understand how different environmental factors influence the action, efficacy, and stability of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ifenprodil glucuronide typically involves the glucuronidation of ifenprodil. This process can be achieved enzymatically using uridine diphosphate glucuronosyltransferase (UGT) enzymes . The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes expressed in microbial systems or mammalian cell lines. The reaction is carried out in bioreactors with controlled temperature, pH, and agitation to optimize yield .

Analyse Des Réactions Chimiques

Types of Reactions: Ifenprodil glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of ifenprodil and glucuronic acid .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: UDPGA and UGT enzymes in a buffered solution.

Major Products:

Hydrolysis: Ifenprodil and glucuronic acid.

Conjugation: this compound.

Comparaison Avec Des Composés Similaires

Traxoprodil: Another NMDA receptor antagonist with similar neuroprotective properties.

Morphine-6-glucuronide: A glucuronide metabolite of morphine with enhanced solubility and excretion.

Uniqueness: Ifenprodil glucuronide is unique due to its specific interaction with the GluN2B subunit of NMDA receptors and its role in reducing excitotoxicity . Its enhanced solubility and excretion profile make it a valuable compound in pharmacokinetic studies .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO8/c1-16(28-13-11-18(12-14-28)15-17-5-3-2-4-6-17)21(29)19-7-9-20(10-8-19)35-27-24(32)22(30)23(31)25(36-27)26(33)34/h2-10,16,18,21-25,27,29-32H,11-15H2,1H3,(H,33,34)/t16?,21?,22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHMRNLUBONADM-FGOGJYSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985139 | |

| Record name | 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66516-92-5 | |

| Record name | Ifenprodil glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066516925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does ifenprodil glucuronide contribute to the pharmacological effects observed with ifenprodil tartrate administration?

A1: The research suggests that this compound derivative, while detectable in rabbit plasma, does not significantly contribute to the observed pharmacological effects of ifenprodil tartrate. In vitro studies showed that the synthesized this compound derivative had no effect on platelet aggregation and vasocontraction. This indicates that the parent compound, ifenprodil itself, is responsible for these actions rather than its glucuronide derivative. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,11-Difluoro-6,8,13-trimethyl-8H-quino[4,3,2-KL]acridin-13-ium](/img/structure/B1239898.png)

![[5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone](/img/structure/B1239899.png)

![Pentanamide, 2-(dimethylamino)-3-methyl-N-[3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, [3R-[3R*,4S*(2S*,3S*),7S*]]-](/img/structure/B1239912.png)

![(1r,2r)-2-[(2s,4e,6e,8r,9s,11r,13s,15s,16s)-7-Cyano-8,16-Dihydroxy-9,11,13,15-Tetramethyl-18-Oxooxacyclooctadeca-4,6-Dien-2-Yl]cyclopentanecarboxylic Acid](/img/structure/B1239916.png)